Propargyl-PEG8-t-butyl ester
Overview
Description
Propargyl-PEG8-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The propargyl group in Propargyl-PEG8-t-butyl ester can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of Propargyl-PEG8-t-butyl ester is C24H44O10 . Its molecular weight is 492.61 g/mol . The InChI code for this compound is 1S/C24H44O10/c1-5-7-26-9-11-28-13-15-30-17-19-32-21-22-33-20-18-31-16-14-29-12-10-27-8-6-23 (25)34-24 (2,3)4/h1H,6-22H2,2-4H3 .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG8-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage .Physical And Chemical Properties Analysis
Propargyl-PEG8-t-butyl ester has a molecular weight of 492.61 g/mol . It is a PEG reagent with an alkyne group and a t-butyl group . The compound is stored at -20°C .Scientific Research Applications
Synthesis and Bioconjugation
Propargyl-PEG8-t-butyl ester is involved in the synthesis of novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives, with various end groups like hydroxyl, carboxyl, mercapto, or hydrazide, are synthesized for the development of PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).
Catalytic Reactions
Propargyl-PEG8-t-butyl ester plays a role in metal-catalyzed double migratory cascade reactions, offering a pathway to a wide range of functionalized products. This includes its application in synthesizing diverse structures through cascade reactions facilitated by transition metal catalysts like gold and platinum (Shiroodi & Gevorgyan, 2013).
Enantioselective Oxidation
The compound is used in enantioselective propargylic oxidation processes. It is involved in the copper-catalyzed acyloxylation of alkynes, demonstrating its significance in the creation of benzoyl esters of propargylic alcohols (Clark et al., 1998).
Polymer Modification
In polymer science, propargyl-PEG8-t-butyl ester is used to introduce a range of functionalities into polymers. This includes the modification of methyl ester side chains in poly(2-alkyl/aryl-2-oxazoline)s (PAOx), which is crucial for biomedical applications due to PAOx's biocompatibility (Mees & Hoogenboom, 2015).
Chemical Synthesis and Protection
The compound is utilized in the synthesis and protection of chemical structures. For instance, it acts as a protecting group for amino, hydroxy, and carboxy functions, highlighting its versatility in organic synthesis (Fukase et al., 1999).
Gene Delivery Research
In gene delivery research, propargyl-PEG8-t-butyl ester is used for the site-specific conjugation of epidermal growth factor (EGF)-polyethylene glycol (PEG) chains. This is a key step in creating multifunctional carriers for targeted gene delivery (Yu et al., 2011).
Safety And Hazards
Future Directions
The propargyl group in Propargyl-PEG8-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . These properties make Propargyl-PEG8-t-butyl ester a useful reagent in various chemical reactions.
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O10/c1-5-7-26-9-11-28-13-15-30-17-19-32-21-22-33-20-18-31-16-14-29-12-10-27-8-6-23(25)34-24(2,3)4/h1H,6-22H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEMRRCREJIMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG8-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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